4-Methylidene-2H,4H-1,3-benzodioxin-2-one
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Overview
Description
4-Methylidene-2H,4H-1,3-benzodioxin-2-one is a heterocyclic organic compound with the molecular formula C9H6O3 It is characterized by a benzodioxin ring fused with a methylene group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-2H,4H-1,3-benzodioxin-2-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the direct formation of the benzodioxinone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylidene-2H,4H-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzodioxin derivatives
Scientific Research Applications
4-Methylidene-2H,4H-1,3-benzodioxin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-Methylidene-2H,4H-1,3-benzodioxin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and disruption of microbial cell walls. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
- 4H-1,3-Benzodioxin-2-one
- 2,3-Dihydro-1,4-benzodioxin-2-one
- 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Comparison: 4-Methylidene-2H,4H-1,3-benzodioxin-2-one is unique due to the presence of the methylene group at the 4-position, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs .
Properties
CAS No. |
64042-55-3 |
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Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-methylidene-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C9H6O3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H2 |
InChI Key |
KNOAFWUKRDDZTP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2OC(=O)O1 |
Origin of Product |
United States |
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